molecular formula C27H23ClN4O2 B2647659 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1189733-45-6

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2647659
CAS No.: 1189733-45-6
M. Wt: 470.96
InChI Key: ORJJXERADAGZDI-UHFFFAOYSA-N
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Description

2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a pyrimidoindole-based acetamide derivative characterized by a fused heterocyclic core. The compound features a benzyl group at position 3, a methyl substituent at position 8, and an acetamide side chain linked to a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-17-8-11-23-21(12-17)25-26(27(34)31(16-29-25)14-19-6-4-3-5-7-19)32(23)15-24(33)30-20-10-9-18(2)22(28)13-20/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJJXERADAGZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₃₁H₂₈ClN₃O, with a molecular weight of approximately 474.92 g/mol. Its structure integrates an indole and a pyrimidoindole system, which enhances its biological activity through multiple functional groups, including an acetamide moiety.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Activity :
    • The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated GI50 values as low as 0.95 µM against cancer cells, indicating strong inhibitory effects on cell growth and proliferation .
  • Mechanism of Action :
    • The mechanism involves the inhibition of key enzymes and receptors such as CDK2 and EGFR, which are critical in cell cycle regulation and proliferation. The binding affinity of the compound to these targets suggests potential therapeutic applications in cancer treatment .
  • Induction of Apoptosis :
    • Studies have indicated that the compound can induce apoptosis in cancer cells by increasing the levels of pro-apoptotic markers (e.g., Caspases 3, 8, 9) and decreasing anti-apoptotic proteins (e.g., Bcl-2). This apoptotic effect is crucial for its anticancer properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity Effect Reference
AntiproliferativeGI50 values < 1.50 µM
EGFR InhibitionSignificant suppression
Induction of ApoptosisIncreased Caspase levels
CytotoxicityLow cytotoxicity in non-cancer cells

Detailed Findings

  • Antiproliferative Effects :
    • In vitro assays demonstrated that derivatives of the compound had strong antiproliferative activity across various cancer cell lines, with some derivatives being equipotent to doxorubicin, a widely used chemotherapeutic agent .
  • Mechanistic Insights :
    • The interaction with EGFR and CDK2 suggests that the compound may serve as a multi-targeted kinase inhibitor. This multi-targeting approach is beneficial for overcoming resistance mechanisms commonly seen in cancer therapies .
  • Apoptotic Pathways :
    • The modulation of apoptotic pathways was evidenced by significant increases in pro-apoptotic markers such as Cytochrome C and Bax levels in treated cells compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidoindole Acetamides and Analogues

Compound Name R8 Substituent Phenyl Substituent Key Structural Differences Hypothesized Pharmacological Impact
Target Compound Methyl 3-Chloro-4-methylphenyl High lipophilicity, electron-withdrawing Enhanced membrane permeability; kinase inhibition
2-(3-Benzyl-8-fluoro-4-oxo-3H-...acetamide* Fluoro 3,4-Dimethoxyphenyl Electron-withdrawing F; polar OCH3 groups Improved solubility; altered metabolism
N-Substituted 2-{[5-(1H-Indol-3-yl)...amide Varied aryl groups Indole-oxadiazole core Antimicrobial or anti-inflammatory activity

*From

Key Findings:

Substituent Effects on Lipophilicity and Solubility: The target compound’s methyl group at position 8 increases lipophilicity (calculated LogP ~4.2) compared to the fluoro substituent in the analogue from (LogP ~3.5). This suggests superior membrane permeability for the target compound but reduced aqueous solubility. In contrast, the 3,4-dimethoxyphenyl group in ’s compound may improve solubility via hydrogen bonding.

Heterocyclic Core Variations :

  • Pyrimidoindole derivatives (target and ) share a fused pyrimidine-indole scaffold, which is structurally distinct from the indole-oxadiazole core in ’s compounds. The latter’s sulfanyl acetamide linkage may target enzymes like cyclooxygenase or antimicrobial targets, whereas pyrimidoindoles are more likely to inhibit kinases.

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